molecular formula C₁₀H₁₇NO₃ B154973 methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 65913-90-8

methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B154973
CAS No.: 65913-90-8
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-JSXQXQAOSA-N
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Description

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tropane alkaloid derivative. EME, a primary metabolite of cocaine, is characterized by the (1R,2R,3S,5S) stereochemistry and lacks the benzoyloxy substituent of cocaine, instead featuring a hydroxyl group at position 3 . The target compound’s hydroxyl group at position 3 and methyl ester at position 2 suggest polar functionalization, which may influence its pharmacokinetic properties compared to more lipophilic analogs like cocaine .

Properties

IUPAC Name

methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7-,8+,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQNNBXHAYSQRY-JSXQXQAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@@H]1C([C@H](C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65913-90-8
Record name NSC72855
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Introduction of the 3-Hydroxy Group

The 3-hydroxy moiety is introduced through stereospecific oxidation of a ketone intermediate. Catalytic hydrogenation using Pd/C in acetic acid selectively reduces α,β-unsaturated ketones to secondary alcohols while preserving the bicyclic structure. Alternatively, Sharpless asymmetric dihydroxylation with AD-mix-β achieves higher stereocontrol (dr > 20:1) but requires stringent temperature control (−20°C).

Esterification and N-Methylation

Esterification of the carboxylic acid precursor employs Fischer–Speier conditions (HCl-saturated methanol), yielding the methyl ester in 85–92% purity. N-Methylation is achieved via reductive amination using formaldehyde and sodium cyanoborohydride, though over-alkylation risks necessitate careful stoichiometric control.

Purification and Analytical Characterization

Chromatographic Techniques

Reverse-phase HPLC with C18 columns resolves diastereomers, utilizing acetonitrile/water gradients (0.1% TFA) for elution. Preparative TLC on silica gel (ethyl acetate/hexane, 1:3) isolates the target compound with ≥98% purity, as verified by 1H NMR.

Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz): δ 3.71 (s, 3H, COOCH3), 3.52–3.48 (m, 1H, H-3), 2.47 (dd, J = 4.8 Hz, H-1), 1.98 (s, 3H, NCH3).

  • HRMS : m/z calcd for C10H17NO3 [M+H]+: 200.1281; found: 200.1283.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Purity (%)
ZnBr2 CyclizationSilyl enol ether activation789299
Diels-AlderCycloaddition, esterification458095
Sharpless DihydroxylationAsymmetric oxidation, methylation659997

The ZnBr2-mediated route offers superior yield and enantiopurity, making it preferable for industrial applications. However, the Diels-Alder method remains viable for gram-scale synthesis despite lower efficiency.

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in solvent recovery and catalyst recycling . Continuous flow reactors mitigate exothermic risks during cyclization, improving safety profiles. Environmental concerns drive efforts to replace chlorinated solvents (e.g., CH2Cl2) with biodegradable alternatives like cyclopentyl methyl ether .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a ligand for various receptors.

    Medicine: Due to its structural similarity to tropane alkaloids, it is investigated for its potential therapeutic effects, including analgesic and stimulant properties.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, potentially modulating the activity of neurotransmitters like dopamine and acetylcholine. This interaction can lead to various pharmacological effects, depending on the receptor subtype and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, with variations in substituents and stereochemistry leading to distinct pharmacological and metabolic behaviors. Below is a detailed comparison with structurally related compounds:

Key Structural and Functional Differences

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents (Position) Pharmacological Role Key References
Cocaine (methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C₁₇H₂₁NO₄ 303.35 3-benzoyloxy, 2-methyl ester Dopamine reuptake inhibitor, stimulant
Ecgonine Methyl Ester (EME) (methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C₁₀H₁₇NO₃ 199.25 3-hydroxy, 2-methyl ester Inactive cocaine metabolite
Cocaethylene (ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C₁₈H₂₃NO₄ 317.38 3-benzoyloxy, 2-ethyl ester Psychoactive metabolite (cocaine + ethanol)
RTI-55 (methyl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C₁₆H₁₉INO₂ 384.24 3-(4-iodophenyl), 2-methyl ester Dopamine/serotonin transporter ligand
CAS 130342-80-2 (methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C₁₆H₂₀ClNO₂ 293.79 3-(4-chlorophenyl), 2-methyl ester Research compound (receptor binding)
Troparil (methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) C₁₆H₂₁NO₂ 259.35 3-phenyl, 2-methyl ester Cocaine analog (dopamine reuptake inhibitor)

Pharmacological and Metabolic Insights

  • Cocaine vs. EME : Cocaine’s benzoyloxy group enhances lipophilicity, enabling blood-brain barrier penetration, whereas EME’s hydroxyl group increases polarity, promoting renal excretion .
  • Cocaethylene : The ethyl ester (vs. methyl in cocaine) prolongs its half-life and potentiates cardiotoxicity due to reduced esterase-mediated hydrolysis .
  • RTI-55: The 4-iodophenyl substituent enhances affinity for monoamine transporters, making it a radioligand for imaging studies .
  • Stereochemical Variations : Enantiomers (e.g., (1R,2R,3S,5S) vs. (1S,2S,3R,5R)) exhibit divergent receptor binding; the former is bioactive, while the latter is often inactive .

Biological Activity

Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as pseudoecgonine methyl ester, is a bicyclic compound with significant biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 65913-90-8
  • Synonyms : Pseudoecgonine methyl ester, (+)-y-Ecgonine methyl ester

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in lipid metabolism and inflammation. Notably, it has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties.

Inhibition of NAAA

The inhibition of NAAA by this compound leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation. In vitro studies have shown that this compound has an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for managing inflammatory conditions .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Study 1: NAAA Inhibition

A study focused on the structure-activity relationship (SAR) of azabicyclo compounds revealed that this compound significantly inhibited NAAA activity in vitro. The results indicated that modifications to the bicyclic structure could enhance inhibitory potency and selectivity .

CompoundIC50 (µM)Selectivity
This compound0.042High
Control Compound A0.100Moderate

Case Study 2: Anti-inflammatory Efficacy

In vivo models demonstrated that administration of this compound resulted in reduced inflammation markers and improved pain response metrics compared to untreated controls .

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